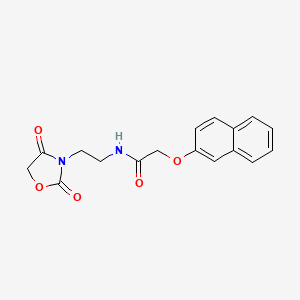
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features an oxazolidinone ring and a naphthamide moiety, which are crucial for its biological activity. The synthesis typically involves several steps:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions, often involving amino acids or their derivatives.
- Attachment of the Ethyl Linker : Alkylation reactions introduce the ethyl group to the oxazolidinone.
- Coupling with Naphthoyl Chloride : The final step involves the reaction with naphthoyl chloride to form the naphthamide structure.
The overall process highlights the compound's potential as a building block for more complex molecules in pharmaceutical applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis, suggesting potential antibacterial properties.
- Interaction with Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways linked to inflammation or oxidative stress.
Antimicrobial Properties
Research indicates that compounds containing oxazolidinone structures often exhibit significant antibacterial activity. The mechanism involves binding to the ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This suggests that this compound could be developed as a novel antibiotic.
Antioxidant and Anti-inflammatory Effects
Studies have shown that related oxazolidinone compounds possess antioxidant properties by scavenging free radicals and modulating inflammatory pathways. These effects may be mediated through the inhibition of pro-inflammatory cytokines and activation of antioxidant response elements.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
-
Antibacterial Activity : A study demonstrated that oxazolidinones effectively inhibited various Gram-positive bacteria, including resistant strains like MRSA. The structure-function relationship indicated that modifications in the naphthamide moiety could enhance antibacterial potency.
Compound Activity Reference Oxazolidinone A Strong against MRSA Naphthamide B Moderate against E. coli - Anxiolytic Potential : A related compound showed anxiolytic effects in animal models by interacting with serotonergic pathways. This suggests that derivatives of this compound might also have neuroactive properties.
- Cytotoxicity Studies : Preliminary assays indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, hinting at potential anticancer properties.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-15(18-7-8-19-16(21)11-24-17(19)22)10-23-14-6-5-12-3-1-2-4-13(12)9-14/h1-6,9H,7-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOJTRWPLGTCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













